molecular formula C11H9NO4 B2878944 Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 60640-64-4

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No. B2878944
CAS RN: 60640-64-4
M. Wt: 219.196
InChI Key: GXTTWWQRBVUHHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like the Suzuki–Miyaura coupling . Other reactions could involve protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Pharmacological Applications

One area of research involves the synthesis of new compounds for pharmacological applications. For instance, Unverferth et al. (1998) described the synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, leading to the development of compounds with anticonvulsant activity, indicating the potential for creating novel therapeutic agents (Unverferth et al., 1998). Similarly, Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties, which showed a synergetic effect in bioassays, suggesting their utility in chemotherapy (Kletskov et al., 2018).

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science , Wasserman et al. (1981) demonstrated the use of oxazoles as activated carboxylates for the synthesis of macrolides, highlighting the versatility of oxazole compounds in organic synthesis (Wasserman et al., 1981). Furthermore, Ibata et al. (1992) explored the abnormal Diels–Alder reaction of 5-alkoxyoxazoles, showcasing the unique reactivity of oxazole derivatives in forming complex structures (Ibata et al., 1992).

Biological and Antimicrobial Activity

Research into the biological and antimicrobial activity of oxazole derivatives is also prominent. Sumrra et al. (2018) investigated metal-based triazole compounds for their antimicrobial properties, emphasizing the role of structural modifications in enhancing bioactivity (Sumrra et al., 2018). Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, further illustrating the potential of heterocyclic compounds in addressing microbial resistance (Bektaş et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it is not intended for food, drug, pesticide, or biocidal product use . It also mentions that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTTWWQRBVUHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate

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